(2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol
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Overview
Description
The compound (2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol is a complex organic molecule that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction conditions often include dry toluene and molecular sieves to enhance the yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using microwave irradiation and avoiding catalysts, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
Biologically, (2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol has shown potential as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in inflammatory processes .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications, including the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as improved stability and reactivity .
Mechanism of Action
The mechanism of action of (2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of JAK1 and JAK2 enzymes, which play a role in signal transduction pathways related to inflammation . By inhibiting these enzymes, the compound can modulate inflammatory responses and potentially provide therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol: This compound shares a similar triazolopyrimidine core but differs in its substituents and overall structure.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another related compound with a hydroxyl group at a different position, affecting its reactivity and applications.
Uniqueness
The uniqueness of (2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol lies in its specific combination of functional groups and its ability to interact with multiple biological targets
Properties
Molecular Formula |
C16H23N5O |
---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
[2-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C16H23N5O/c1-11-12(2)19-15-17-10-18-21(15)14(11)20-7-13-5-3-4-6-16(13,8-20)9-22/h10,13,22H,3-9H2,1-2H3 |
InChI Key |
IPCURGKYZLGHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CC4CCCCC4(C3)CO |
Origin of Product |
United States |
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